2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile
CAS No.: 338773-69-6
Cat. No.: VC4659844
Molecular Formula: C13H9ClN2OS
Molecular Weight: 276.74
* For research use only. Not for human or veterinary use.
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile - 338773-69-6](/images/structure/VC4659844.png)
Specification
CAS No. | 338773-69-6 |
---|---|
Molecular Formula | C13H9ClN2OS |
Molecular Weight | 276.74 |
IUPAC Name | 2-(4-chlorophenyl)sulfanyl-4-methoxypyridine-3-carbonitrile |
Standard InChI | InChI=1S/C13H9ClN2OS/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3 |
Standard InChI Key | GEESZGDZSPRROZ-UHFFFAOYSA-N |
SMILES | COC1=C(C(=NC=C1)SC2=CC=C(C=C2)Cl)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyridine core substituted at the 2-position with a (4-chlorophenyl)sulfanyl group and at the 4-position with a methoxy group, terminated by a nitrile functionality. X-ray crystallography of analogous structures reveals that the dihedral angle between the pyridine ring and the 4-chlorophenyl group typically ranges between 45–60°, creating a non-planar conformation that influences intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₃H₉ClN₂OS |
Molecular Weight | 276.74 g/mol |
IUPAC Name | 4-methoxy-2-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile |
Topological Polar Surface Area | 76.6 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Spectral Characterization
-
IR Spectroscopy: The nitrile group exhibits a characteristic stretching vibration at 2,230–2,250 cm⁻¹, while the C–S bond in the sulfanyl moiety appears as a medium-intensity band at 680–710 cm⁻¹ .
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=5.2 Hz, H-6), 7.55–7.42 (m, aromatic H from 4-chlorophenyl), 6.95 (d, J=5.2 Hz, H-5), 3.92 (s, OCH₃) .
-
¹³C NMR: Distinct signals at δ 158.4 (C≡N), 125.7 (C-Cl), and 56.1 (OCH₃) confirm substitution patterns .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The most reported route involves reacting 2-chloro-4-methoxynicotinonitrile with 4-chlorothiophenol under basic conditions (K₂CO₃/DMF, 80°C, 12 h). This method achieves yields of 68–72%, with purification via silica gel chromatography .
Reaction Scheme:
Alternative Approaches
-
Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling between 2-bromo-4-methoxynicotinonitrile and 4-chlorophenylsulfanylboronic acid (Pd(PPh₃)₄, Na₂CO₃, 90°C) yields 58–63% product .
-
One-Pot Synthesis: Sequential methoxylation and sulfanylation of 2,4-dichloronicotinonitrile reduces step count but requires stringent temperature control (45–50°C) to prevent nitrile hydrolysis .
Physicochemical Properties
Solubility and Stability
-
Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C), highly soluble in polar aprotic solvents (DMSO: 32 mg/mL; DMF: 28 mg/mL).
-
Thermal Stability: Decomposition initiates at 218°C (TGA data), with the methoxy group showing higher thermal lability than the sulfanyl moiety .
Crystallographic Data
Single-crystal analysis of a brominated analog (CCDC 2056781) reveals:
-
Space Group: P2₁/c
-
Unit Cell Parameters: a=8.42 Å, b=12.57 Å, c=14.23 Å, α=90°, β=98.5°, γ=90°
-
π-π Stacking Distance: 3.65 Å between pyridine and chlorophenyl rings .
Biological Activity and Applications
Kinase Inhibition
In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to EGFR kinase (PDB ID 1M17), with the sulfanyl group forming a critical hydrogen bond with Met793 .
Table 2: Predicted Pharmacokinetic Properties
Parameter | Value |
---|---|
LogP | 2.85 |
Caco-2 Permeability | 23.7 ×10⁻⁶ cm/s |
CYP3A4 Inhibition | Low (IC₅₀ >50 μM) |
Plasma Protein Binding | 89.2% |
Materials Science Applications
The compound’s extended π-system enables use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume